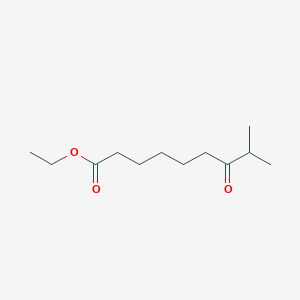

Ethyl-8-methyl-7-oxononanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-methyl-7-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUYTVHVDUOISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560027 | |

| Record name | Ethyl 8-methyl-7-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126245-80-5 | |

| Record name | Ethyl 8-methyl-7-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8-methyl-7-oxononanoate

This technical guide provides a comprehensive overview of ethyl 8-methyl-7-oxononanoate, a long-chain keto ester of interest to researchers and professionals in the fields of organic synthesis, biochemistry, and drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a foundational resource for scientific exploration.

IUPAC Nomenclature and Chemical Structure

The nomenclature of a chemical compound is fundamental to its unambiguous identification. For ethyl 8-methyl-7-oxononanoate, the International Union of Pure and Applied Chemistry (IUPAC) naming conventions provide a systematic and universally understood identifier.

IUPAC Name: ethyl 8-methyl-7-oxononanoate[1]

The name is derived as follows:

-

nonanoate: Indicates a nine-carbon ester. The ester functional group is the highest priority, so the carbon of the carbonyl group of the ester is designated as carbon 1.

-

ethyl: Refers to the ethyl group attached to the oxygen of the ester.

-

7-oxo: A ketone functional group is present on the seventh carbon of the nonanoate chain.[2][3][4][5]

-

8-methyl: A methyl group is attached to the eighth carbon.

Chemical Structure:

The structure of ethyl 8-methyl-7-oxononanoate is characterized by a nine-carbon chain with an ethyl ester at one end and a ketone on the seventh carbon, with a methyl group on the eighth carbon.

-

Molecular Formula: C₁₂H₂₂O₃[1]

-

SMILES: CCOC(=O)CCCCCC(=O)C(C)C[1]

-

InChI: InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3[1]

Diagram of the Chemical Structure:

Caption: Synthetic pathway to ethyl 8-methyl-7-oxononanoate.

Experimental Protocol:

Part A: Synthesis of 8-methyl-7-oxononanoic acid

This protocol is adapted from the synthesis of the isomeric 7-methyl-8-oxononanoic acid.

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add ethyl 2-methylacetoacetate dropwise at room temperature. Following the addition, introduce ethyl 6-bromohexanoate to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the substitution reaction.

-

Hydrolysis and Decarboxylation (Ketonic Cleavage): After cooling, the reaction mixture is subjected to hydrolysis, typically using an aqueous solution of a strong base (e.g., sodium hydroxide), followed by heating to promote decarboxylation.

-

Acidification and Extraction: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate. The desired 8-methyl-7-oxononanoic acid is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Part B: Fischer Esterification to Ethyl 8-methyl-7-oxononanoate

-

Reaction Setup: In a round-bottom flask, dissolve the purified 8-methyl-7-oxononanoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the ethyl 8-methyl-7-oxononanoate into an organic solvent. The organic layer is then washed with brine, dried, and the solvent is evaporated. The final product can be purified by vacuum distillation or column chromatography.

Potential Applications and Areas for Future Research

While specific applications for ethyl 8-methyl-7-oxononanoate are not extensively documented in the current literature, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

-

Precursor in Organic Synthesis: Long-chain keto esters are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. [6]The ketone and ester functionalities allow for a variety of chemical transformations.

-

Potential Biological Activity: Long-chain fatty acid esters have been investigated for their biological activities, including antibacterial properties. [7]Furthermore, some studies have explored the antibacterial activity of β-keto esters. [8]The unique structure of ethyl 8-methyl-7-oxononanoate makes it a candidate for screening in antimicrobial assays.

-

Metabolomics Research: The presence of a ketone group suggests that this molecule could potentially play a role in metabolic pathways, possibly as a substrate or product of enzymatic reactions. For instance, ketone esters are being investigated for their effects on exercise metabolism. [9] Future research should focus on:

-

The synthesis and characterization of a pure sample of ethyl 8-methyl-7-oxononanoate to obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Screening for biological activity, including antimicrobial, antifungal, and cytotoxic effects.

-

Investigating its potential role as a metabolic intermediate or modulator.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [10]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. [11][12]Avoid contact with skin and eyes. [12][13]* Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents. [10][13]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 8-methyl-7-oxononanoate is a fascinating molecule with potential for further scientific investigation. This guide has provided a comprehensive overview of its structure, nomenclature, a plausible synthetic route, and its physicochemical properties. While its specific applications are yet to be fully elucidated, its chemical structure suggests it could be a valuable building block in organic synthesis and a candidate for biological activity screening. As with any chemical compound, proper safety precautions should be taken during its handling and use.

References

-

Acalypha Wilkesiana 'Java White': Identification of Some Bioactive Compounds by Gc-Ms and Their Effects on Key Enzymes Linked to Type 2 Diabete. (URL: [Link])

-

Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (URL: [Link])

-

Nomenclature of Aldehydes & Ketones - Chemistry LibreTexts. (URL: [Link])

-

Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System1 | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - YouTube. (URL: [Link])

-

High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - NIH. (URL: [Link])

-

19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. (URL: [Link])

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (URL: [Link])

-

Ethyl Butanoate - Safety Data Sheet. (URL: [Link])

-

How to name organic compounds using the IUPAC rules. (URL: [Link])

-

IUPAC Nomenclature - Naming Ketones Explained - YouTube. (URL: [Link])

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (URL: [Link])

-

Efficient lipase-catalyzed preparation of long-chain fatty acid esters of bile acids: biological activity and synthetic application of the products - PubMed. (URL: [Link])

-

MATERIAL SAFETY DATA SHEET - METHYL ETHYL KETONE - SPECTON CONSTRUCTION PRODUCTS LTD. (URL: [Link])

-

Nutritional ketosis improves exercise metabolism in patients with very long‐chain acyl‐CoA dehydrogenase deficiency - PMC - NIH. (URL: [Link])

-

10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry - BCcampus Pressbooks. (URL: [Link])

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH. (URL: [Link])

-

Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate - MDPI. (URL: [Link])

-

Safety Data Sheet - Elan Chemical. (URL: [Link])

-

8-Methyl-6-oxononanal | C10H18O2 | CID 53799192 - PubChem - NIH. (URL: [Link])

-

Ethyl-8-methyl-7-oxononanoate | C12H22O3 | CID 14417992 - PubChem. (URL: [Link])

-

Ethyl 8-methylnonanoate | C12H24O2 | CID 53428935 - PubChem - NIH. (URL: [Link])

-

Methyl 8-oxononanoate | C10H18O3 | CID 538606 - PubChem - NIH. (URL: [Link])

Sources

- 1. This compound | C12H22O3 | CID 14417992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. youtube.com [youtube.com]

- 5. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient lipase-catalyzed preparation of long-chain fatty acid esters of bile acids: biological activity and synthetic application of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 9. Nutritional ketosis improves exercise metabolism in patients with very long‐chain acyl‐CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. specton.com [specton.com]

- 11. agilent.com [agilent.com]

- 12. elan-chemical.com [elan-chemical.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl-8-methyl-7-oxononanoate

This guide provides a comprehensive exploration of the potential biological activities of Ethyl-8-methyl-7-oxononanoate. As a molecule with limited direct research, this document synthesizes information from structurally related compounds to propose testable hypotheses and detailed experimental protocols for their validation. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel fatty acid esters.

Introduction: Unveiling a Molecule of Interest

This compound is a keto-ester with the molecular formula C12H22O3.[1] While its direct biological functions have not been extensively reported in the scientific literature, its chemical structure—a branched-chain fatty acid backbone with an ethyl ester group—suggests several avenues for potential biological activity. This guide will primarily focus on the hypothesis that this compound functions as a prodrug, delivering the biologically active molecule 8-methylnonanoic acid upon ester hydrolysis within a cellular environment.

Chemical and Physical Properties

A foundational understanding of the molecule's properties is crucial for designing and interpreting biological assays.

| Property | Value | Reference |

| Molecular Formula | C12H22O3 | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| IUPAC Name | ethyl 8-methyl-7-oxononanoate | [1] |

| CAS Number | 126245-80-5 | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Table 1: Physicochemical properties of this compound.

The Prodrug Hypothesis: A Gateway to Metabolic Regulation

The central hypothesis of this guide is that this compound's primary biological role is that of a prodrug for 8-methylnonanoic acid (8-MNA). Esterase enzymes, ubiquitous in biological systems, can cleave the ethyl ester bond, releasing 8-MNA and ethanol. 8-MNA is a known degradation by-product of dihydrocapsaicin (a non-pungent capsaicinoid found in chili peppers) and has demonstrated significant metabolic activity in preclinical studies.[2][3]

Proposed Mechanism of Action: Insights from 8-Methylnonanoic Acid

Research on 8-MNA has revealed its potential to modulate key metabolic processes in adipocytes (fat cells).[3] These findings form the basis for the predicted biological activity of this compound.

The key metabolic effects of 8-MNA observed in 3T3-L1 adipocytes include:

-

Reduction of de novo lipogenesis: Inhibition of new fat synthesis.

-

Suppression of isoproterenol-induced lipolysis: Decreased breakdown of stored fats.

-

Enhancement of insulin-dependent glucose uptake: Improved cellular response to insulin.[3]

These effects are partly mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to metabolic regulation.

Caption: Hypothesized signaling pathway of this compound in adipocytes.

Experimental Protocols for Validation

To empirically test the hypothesized biological activities, a series of robust in vitro assays are proposed. The 3T3-L1 preadipocyte cell line is a well-established and reliable model for these studies.[4]

Experimental Workflow Overview

The following diagram outlines the general workflow for investigating the metabolic effects of the compound in an adipocyte model.

Caption: Experimental workflow for assessing metabolic activity in 3T3-L1 adipocytes.

Protocol 1: Adipocyte Differentiation and Lipid Accumulation Assay

Objective: To determine if this compound inhibits lipid accumulation in differentiating adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

-

Insulin medium (DMEM, 10% FBS, 10 µg/mL insulin)

-

This compound

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Isopropanol

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence.

-

Initiation of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO).

-

Maturation: After 48 hours, replace the medium with insulin medium containing the respective treatments.

-

Maintenance: Replenish with fresh insulin medium and treatments every 48 hours for a total of 8 days.

-

Staining:

-

Wash cells with PBS.

-

Fix with 10% formalin for 1 hour.

-

Wash with water and dry completely.

-

Add Oil Red O solution and incubate for 1 hour.

-

Wash extensively with water.

-

-

Quantification:

-

Elute the stain with isopropanol.

-

Measure the absorbance at 510 nm using a plate reader.

-

Protocol 2: Insulin-Stimulated Glucose Uptake Assay

Objective: To assess the effect of this compound on glucose uptake in mature adipocytes.

Materials:

-

Mature 3T3-L1 adipocytes (differentiated as per Protocol 1)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-D-[3H]-glucose

-

Insulin

-

Cytochalasin B

Procedure:

-

Pre-treatment: Treat mature adipocytes with this compound for 24 hours.

-

Serum Starvation: Wash cells and incubate in serum-free medium for 3 hours.

-

Insulin Stimulation:

-

Wash cells with KRH buffer.

-

Incubate with or without 100 nM insulin in KRH buffer for 20 minutes.

-

-

Glucose Uptake:

-

Add 2-Deoxy-D-[3H]-glucose and incubate for 10 minutes.

-

To determine non-specific uptake, include wells treated with cytochalasin B.

-

-

Lysis and Measurement:

-

Stop the reaction by washing with ice-cold PBS.

-

Lyse the cells.

-

Measure radioactivity using a scintillation counter.

-

Protocol 3: Western Blot for AMPK Activation

Objective: To determine if this compound treatment leads to the phosphorylation (activation) of AMPK.

Materials:

-

Mature 3T3-L1 adipocytes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treatment: Treat mature adipocytes with this compound for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Lysis: Lyse cells in RIPA buffer on ice.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

-

Detection: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and express as a ratio of phosphorylated to total AMPK.

Other Potential Biological Activities

While metabolic regulation is the most strongly supported hypothesis, the structure of this compound suggests other potential activities that could be explored.

-

Antimicrobial/Nematicidal Activity: Fatty acid esters are known to possess antimicrobial and nematicidal properties, likely due to their ability to disrupt cell membranes.[4] Standard assays such as determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi could be employed for initial screening.

-

Kairomonal Effects: Certain esters, such as Ethyl (E,Z)-2,4-deca-dienoate (pear ester), act as kairomones, attracting insects like the codling moth.[5] While more speculative, investigating the potential of this compound as an insect attractant could be a valuable endeavor in the field of agricultural science.

Conclusion and Future Directions

This compound presents an intriguing opportunity for novel therapeutic and biotechnological development. The primary hypothesis, centered on its role as a prodrug for the metabolically active 8-methylnonanoic acid, is supported by a strong scientific rationale and can be rigorously tested using the detailed protocols provided in this guide.

Successful validation of its metabolic effects in vitro would pave the way for preclinical in vivo studies in models of obesity and type 2 diabetes. Further exploration of its potential antimicrobial and kairomonal properties could open up new applications in infectious disease and agriculture. This document serves as a roadmap for unlocking the full biological potential of this promising molecule.

References

-

ResearchGate. (2015). Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. Available at: [Link]

-

MDPI. (n.d.). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 8-methylnonanoate. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

PubMed. (2000). Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies. Available at: [Link]

-

Journal of Ethnopharmacology. (n.d.). Effect of 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, on metabolic parameters in diet-induced obese mice. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. Available at: [Link]

- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.

-

ResearchGate. (2015). Biological Activity of Ethyl ( E , Z )-2,4-Decadienoate on Different Tortricid Species: Electrophysiological Responses and Field Tests. Available at: [Link]

Sources

- 1. This compound | C12H22O3 | CID 14417992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Ethyl-8-methyl-7-oxononanoate: A Versatile Bifunctional Building Block for Advanced Organic Synthesis

Abstract

Ethyl-8-methyl-7-oxononanoate is a compelling, yet underexplored, bifunctional molecule possessing both a ketone and an ester moiety. This unique structural arrangement within a nine-carbon chain, featuring a strategic methyl branch, presents a wealth of opportunities for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the prospective synthesis, physicochemical properties, and versatile applications of this compound as a building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic value of this keto-ester in the synthesis of heterocyclic compounds, chiral molecules, and other high-value chemical entities. Detailed, field-proven synthetic protocols for analogous structures are presented to provide a robust framework for its practical application.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of contemporary organic synthesis, the efficiency and elegance of a synthetic route are paramount. Bifunctional building blocks, molecules endowed with two distinct reactive centers, are invaluable assets in this pursuit. They offer the ability to construct complex molecular frameworks in a more convergent and atom-economical fashion. This compound, a γ-keto ester, epitomizes this principle. Its structure, characterized by an ethyl ester and a methyl-branched ketone separated by a flexible alkyl chain, allows for selective manipulation of either functional group, paving the way for diverse and sophisticated synthetic transformations. The presence of the methyl group at the C8 position introduces a chiral center upon reduction of the ketone, offering a gateway to enantioselective synthesis.

This guide will delve into the synthetic pathways to access this versatile building block, explore its chemical reactivity, and showcase its potential in the synthesis of elaborate molecular targets.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is sparse in the literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₂₂O₃ |

| Molecular Weight | 214.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 240-260 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in water. |

| Density | Estimated ~0.95 g/cm³ |

Spectroscopic Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.12 ppm (q, 2H, -OCH₂ CH₃)

-

δ ~2.50 ppm (t, 2H, -CH₂ C(O)-)

-

δ ~2.28 ppm (t, 2H, -CH₂ COOEt)

-

δ ~2.15 ppm (s, 3H, -C(O)CH₃ )

-

δ ~1.55-1.70 ppm (m, 4H, internal methylene groups)

-

δ ~1.25 ppm (t, 3H, -OCH₂CH₃ )

-

δ ~1.10 ppm (d, 3H, -CH(CH₃ )C(O)-)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~212 ppm (C =O, ketone)

-

δ ~173 ppm (C =O, ester)

-

δ ~60 ppm (-OCH₂ CH₃)

-

δ ~48 ppm (-CH (CH₃)C(O)-)

-

δ ~43 ppm (-CH₂ C(O)-)

-

δ ~34 ppm (-CH₂ COOEt)

-

δ ~28-29 ppm (internal methylene carbons)

-

δ ~16 ppm (-CH(CH₃ )C(O)-)

-

δ ~14 ppm (-OCH₂CH₃ )

-

-

Infrared (IR) Spectroscopy:

-

Strong absorption band around 1735 cm⁻¹ corresponding to the ester C=O stretch.

-

Strong absorption band around 1715 cm⁻¹ corresponding to the ketone C=O stretch.[1]

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

-

Synthesis of this compound: Proposed Strategies

The synthesis of this compound can be approached through several strategic disconnections. Below are two plausible and robust synthetic routes, grounded in well-established organic reactions.

Strategy 1: Acetoacetic Ester Synthesis Approach

This strategy leverages the classical acetoacetic ester synthesis, which is a reliable method for the formation of ketones. A closely related synthesis of 7-methyl-8-oxo-nonanoic acid has been reported, which provides a strong foundation for this proposed route.[2]

Workflow Diagram:

Caption: Acetoacetic ester synthesis route to the target molecule.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Diethyl 2-(6-ethoxycarbonylhexyl)-2-methyl-3-oxobutanoate

-

To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol at 0 °C, add ethyl 2-methylacetoacetate (1.0 eq) dropwise.

-

Stir the resulting solution for 30 minutes at room temperature to ensure complete enolate formation.

-

Add ethyl 6-bromohexanoate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude intermediate diester.

Step 2: Synthesis of 7-methyl-8-oxononanoic acid

-

To the crude diester from the previous step, add a 10% aqueous solution of sodium hydroxide (3.0 eq).

-

Heat the mixture to reflux for 4-6 hours to effect both saponification and decarboxylation.

-

Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to pH ~2.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-methyl-8-oxononanoic acid.[2]

Step 3: Synthesis of this compound

-

Dissolve the 7-methyl-8-oxononanoic acid in a large excess of anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the solution to reflux for 4-8 hours.

-

Cool the reaction and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Strategy 2: Grignard Reaction with an Acyl Chloride

This approach involves the reaction of a suitable Grignard reagent with an acyl chloride that already contains the ester functionality. This method offers a more convergent synthesis.

Workflow Diagram:

Caption: Grignard-based synthesis of the target keto-ester.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 6-(chloroformyl)hexanoate

-

To adipic acid monomethyl ester (1.0 eq) at 0 °C, add thionyl chloride (1.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

Step 2: Synthesis of Mthis compound

-

Prepare a solution of isopropylmagnesium bromide (1.1 eq) in anhydrous diethyl ether.

-

Cool this Grignard reagent to -78 °C.

-

Add a solution of methyl 6-(chloroformyl)hexanoate (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard solution.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Synthesis of this compound

-

Perform a transesterification reaction as described in Step 3 of Strategy 1, using the methyl ester obtained above as the starting material.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a versatile precursor for a variety of more complex molecules.

Synthesis of Heterocyclic Compounds

The 1,4-dicarbonyl relationship (between the ester and the ketone) can be exploited for the synthesis of five-membered heterocycles, such as furans and pyrroles, through Paal-Knorr type condensations.

Reaction Scheme:

Caption: Synthesis of furan and pyrrole derivatives.

Precursor to Chiral Alcohols and Lactones

Asymmetric reduction of the ketone functionality can provide access to enantiomerically enriched secondary alcohols. These can then be used in the synthesis of chiral lactones through intramolecular cyclization.

Reaction Scheme:

Caption: Pathway to chiral alcohols and lactones.

Chain Elongation and Further Functionalization

The ester group can be reduced to an alcohol or converted to other functional groups, leaving the ketone available for subsequent reactions. For instance, reduction of the ester to a primary alcohol, followed by protection, allows for nucleophilic addition to the ketone.

Conclusion

This compound, while not extensively documented, represents a building block of significant synthetic potential. Its accessible synthesis through established methodologies and the orthogonal reactivity of its ketone and ester functionalities provide a powerful platform for the construction of diverse and complex molecular targets. This guide has outlined robust strategies for its preparation and highlighted its prospective applications, offering a valuable resource for synthetic chemists seeking to innovate in the fields of medicinal chemistry, materials science, and natural product synthesis. The strategic incorporation of this and similar bifunctional molecules will undoubtedly continue to drive the development of efficient and elegant synthetic solutions.

References

-

PubChem Compound Summary for CID 14417992, this compound. National Center for Biotechnology Information. [Link]

-

Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. ResearchGate. [Link]

-

Formation of γ-‐Keto Esters from β - Organic Syntheses. Organic Syntheses. [Link]

-

Novel synthesis of .gamma.-keto esters. The Journal of Organic Chemistry. [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

The Enduring Versatility of Keto Esters: A Synthetic Chemist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Keystone Carbonyls of Organic Synthesis

Keto esters are a class of organic compounds possessing both a ketone and an ester functional group. Their remarkable versatility stems from the unique electronic interplay between these two carbonyl moieties, which activates the intervening carbon atoms and gives rise to a rich and predictable reactivity profile. Classified by the relative positions of the ketone and ester—as α, β, or γ-keto esters—these compounds are not merely synthetic curiosities but are fundamental building blocks in the chemist's arsenal.[1][2][3][4] Their prevalence as key intermediates in the synthesis of pharmaceuticals, natural products, and functional materials underscores their importance.[1][2][3][5] At the heart of their utility lies the principle of keto-enol tautomerism, a dynamic equilibrium that unlocks the nucleophilic potential of the α-carbon and serves as the foundation for a vast array of carbon-carbon bond-forming reactions.[6][7] This guide provides a comprehensive exploration of the synthesis, reactivity, and application of keto esters, offering both foundational knowledge and field-proven insights for professionals in chemical research and development.

Fundamental Principles: Tautomerism and the Power of the Enolate

The reactivity of a keto ester is inextricably linked to its ability to exist in two interconverting isomeric forms: the keto tautomer and the enol tautomer. This equilibrium, known as keto-enol tautomerism, is the cornerstone of keto ester chemistry.

Keto-Enol Tautomerism: While the keto form, with its strong carbon-oxygen double bond, is typically the more stable and predominant isomer, the enol form, an alkene with a hydroxyl group, is crucial for reactivity.[7] The equilibrium can be catalyzed by either acid or base.[6] The true synthetic power, however, is unleashed upon deprotonation of the α-carbon—the carbon atom situated between the two carbonyl groups.

Enolate Formation: The protons on the α-carbon of a β-keto ester exhibit unusual acidity (pKa ≈ 11) compared to those of a simple ketone (pKa ≈ 19-20) or ester (pKa ≈ 25).[8][9] This enhanced acidity is due to the powerful resonance stabilization of the resulting conjugate base, the enolate . The negative charge is delocalized across the α-carbon and the oxygen atoms of both the ketone and the ester, creating a stable, soft nucleophile.[6][8][10][11] This enolate is the key reactive intermediate in the majority of reactions involving keto esters.

Caption: Keto-enol tautomerism and resonance-stabilized enolate formation.

The Synthesis of Keto Esters: A Methodological Overview

The choice of synthetic route to a keto ester is dictated by the desired substitution pattern (α, β, or γ) and the complexity of the target molecule. While classic name reactions remain relevant, a host of modern methods offer improved yields, milder conditions, and broader substrate scope.

Synthesis of β-Keto Esters: The Workhorses

β-Keto esters are arguably the most common and synthetically useful class. Their preparation is dominated by condensation and acylation strategies.

A. The Claisen Condensation The Claisen condensation is the quintessential method for synthesizing β-keto esters, involving the base-mediated self-condensation of two ester molecules.[12][13] One molecule is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl of a second ester molecule.[13] The subsequent loss of an alkoxide leaving group yields the β-keto ester product.[9]

-

Causality: The reaction is driven forward by the final, irreversible deprotonation of the newly formed β-keto ester by the alkoxide base. This is a critical feature; since the product is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25) or the alcohol byproduct (pKa ≈ 16-17), a full equivalent of base is required to drive the equilibrium to completion.[9] Using an alkoxide base (e.g., NaOEt) that matches the ester's alcohol portion (e.g., ethyl ester) is crucial to prevent product mixtures arising from transesterification.[13]

Caption: The mechanistic workflow of the Claisen Condensation.

B. The Dieckmann Condensation The Dieckmann condensation is the intramolecular variant of the Claisen reaction, used to form cyclic β-keto esters from dicarboxylic acid esters.[9][12] This method is particularly effective for the synthesis of stable 5- and 6-membered rings.[9] The underlying mechanism and stoichiometric base requirement are identical to the intermolecular Claisen condensation.

C. Acylation of Ketone Enolates A more versatile and often higher-yielding approach involves the direct acylation of a pre-formed ketone enolate.[5] This strategy avoids the self-condensation issues inherent in the Claisen reaction, especially in "crossed" variants.

-

Causality: By first forming the enolate of a ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), and then introducing an acylating agent such as an ester or an acyl chloride (e.g., ethyl chloroformate), the reaction becomes highly controlled.[5] This allows for the synthesis of a wide variety of β-keto esters that would be inaccessible via the classic Claisen route.

Experimental Protocol: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate via Acylation [5]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet is assembled.

-

Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) (1.1 eq) is added, followed by the slow, dropwise addition of cyclohexanone (1.0 eq) while maintaining the temperature below -70 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

-

Acylation: Ethyl chloroformate (1.2 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. The reaction is stirred for an additional 2-3 hours at -78 °C.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure β-keto ester.

This protocol is a self-validating system because the formation of the kinetic enolate at low temperature is a well-established, high-yielding transformation. The subsequent acylation is rapid and efficient. The aqueous workup effectively neutralizes the base and removes inorganic salts, and standard purification techniques yield a high-purity product.

Synthesis of α-Keto Esters

α-Keto esters are valuable precursors in pharmaceutical synthesis.[1] Their preparation typically involves oxidation or acylation strategies.

-

Oxidation of α-Hydroxy Esters: A common and reliable method is the oxidation of the corresponding α-hydroxy ester using standard oxidizing agents like pyridinium chlorochromate (PCC) or via Swern or Dess-Martin periodinane oxidations. More modern, catalytic methods using nitroxyl radicals like AZADO with molecular oxygen as the co-oxidant offer a greener alternative.[14]

-

Friedel-Crafts Acylation: Aryl α-keto esters can be synthesized via the Friedel-Crafts acylation of an aromatic ring with ethyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1]

-

From Diazo Compounds: The reaction of aryl diazoacetates with water, catalyzed by dirhodium acetate, provides a high-yielding route to aryl α-keto esters.[14]

Synthesis of γ-Keto Esters

The synthesis of γ-keto esters often relies on conjugate addition reactions or C-H insertion chemistry.

-

Michael Addition: The conjugate addition of a stabilized enolate (from a β-keto ester or malonic ester) to an α,β-unsaturated ketone or ester is a classic and effective method.

-

Lewis Acid-Catalyzed C-H Insertion: A modern approach involves the reaction of an α-diazoester with an α,β-unsaturated aldehyde, catalyzed by a Lewis acid, to afford γ,δ-unsaturated-β-keto esters.[2]

| Synthetic Method | Target Keto Ester | Key Reagents | Advantages | Limitations |

| Claisen Condensation | β-Keto Ester | Ester (2 eq), Alkoxide Base (1 eq) | Atom economical, classic method. | Requires α-protons, risk of side reactions. |

| Dieckmann Condensation | Cyclic β-Keto Ester | Diester, Alkoxide Base | Forms 5/6-membered rings efficiently. | Limited to intramolecular reactions. |

| Ketone Acylation | β-Keto Ester | Ketone, Strong Base (LDA), Acyl Halide | High yields, excellent control, broad scope. | Requires stoichiometric strong base, cryogenics. |

| Oxidation | α-Keto Ester | α-Hydroxy Ester, Oxidant (PCC, AZADO) | Reliable and well-established. | Often requires stoichiometric, hazardous oxidants. |

| Michael Addition | γ-Keto Ester | Enolate, α,β-Unsaturated Carbonyl | Excellent for 1,4-dicarbonyl systems. | Requires specific substrate pairing. |

Reactivity and Keystone Applications in Synthesis

The true value of keto esters lies in their predictable reactivity, enabling the construction of complex molecular architectures. The enolate is the central player, acting as a potent carbon nucleophile.

Acetoacetic Ester Synthesis: Alkylation and Decarboxylation

The acetoacetic ester synthesis is a powerful sequence that transforms a simple β-keto ester (like ethyl acetoacetate) into a diverse range of ketones.[2] The workflow involves two key steps: alkylation of the α-carbon followed by hydrolytic decarboxylation.

-

Alkylation: The β-keto ester is deprotonated with a suitable base (e.g., NaOEt) to form the enolate. This nucleophile then reacts with an alkyl halide (R-X) in an SN2 reaction to form a new carbon-carbon bond at the α-position.[8][10][11] This step can be repeated if a second α-proton is present, allowing for dialkylation.

-

Decarboxylation: The alkylated β-keto ester is first hydrolyzed to the corresponding β-keto acid, typically under acidic conditions (e.g., aq. HCl). Upon gentle heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final substituted ketone.[10][11] This decarboxylation is a hallmark of β-carbonyl acids and is a key advantage of this synthetic strategy.

Caption: Workflow for the Acetoacetic Ester Synthesis.

Asymmetric Synthesis and Heterocycle Formation

The dicarbonyl framework of keto esters makes them ideal precursors for a wide variety of valuable structures.

-

Asymmetric Reductions: The stereoselective reduction of the ketone portion of a β-keto ester provides access to chiral β-hydroxy esters. These are crucial building blocks for synthesizing anti-inflammatory agents, β-lactams (the core of penicillin-type antibiotics), and β-amino acids.[2]

-

Heterocycle Synthesis: Keto esters are common starting materials for constructing heterocyclic rings. For instance, the reaction of β-keto esters with hydrazine derivatives is a classic and efficient method for producing pyrazolones, a class of compounds known for their analgesic and anti-inflammatory properties.[5]

Applications in Drug Discovery and Development

The structural motifs accessible from keto esters are frequently found in biologically active molecules, making them indispensable tools for medicinal chemists.

-

Antibacterial Agents: Recent research has focused on designing β-keto ester analogues of natural bacterial signaling molecules (N-acyl-homoserine lactones). These synthetic analogues have shown the ability to interact with bacterial communication proteins, thereby inhibiting quorum sensing—the process bacteria use to coordinate group behaviors like biofilm formation and virulence factor production.[15] This represents a promising anti-virulence strategy to combat bacterial infections.[15]

-

Enzyme Inhibitors: The keto ester functionality can act as a pharmacophore that mimics substrates or interacts with active site residues of enzymes, leading to potent and selective inhibition.

-

Exogenous Ketones: In a distinct but relevant application, specific ketone esters like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate are used as nutritional supplements.[16] These are not used as synthetic intermediates but are designed to be hydrolyzed in the body to release ketone bodies, inducing a state of ketosis for therapeutic or performance-enhancing purposes.[16][17] This highlights the broader relevance of the ester linkage in delivering keto-functionalized molecules.

Conclusion

Keto esters are far more than simple difunctional compounds; they are sophisticated synthetic platforms whose reactivity is governed by the elegant principles of enolate chemistry. From the foundational Claisen condensation to modern catalytic C-H insertion reactions, the methods for their synthesis are robust and continuously evolving. Their utility in classic transformations like the acetoacetic ester synthesis and as precursors to complex chiral molecules and heterocycles solidifies their role as keystone intermediates in organic chemistry. For researchers in drug development, a deep understanding of keto ester chemistry provides the strategic insight needed to design and execute efficient synthetic routes to novel therapeutic agents, from antibacterial quorum sensing inhibitors to a vast array of other bioactive scaffolds. The continued exploration of greener synthetic pathways and novel catalytic applications ensures that the keto ester will remain an indispensable tool for innovation.[1]

References

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Mastering β-keto esters. ResearchGate. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Ketone Esters: What They Are, Benefits Of Use and How They Work. Ketosource. [Link]

-

Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice. MDPI. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central (PMC). [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health (NIH). [Link]

- Synthesis of B-keto esters.

-

Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [Link]

-

Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. [Link]

-

19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]

-

b-Ketoesters as a valuable tool for the synthesis of complex natural products. ResearchGate. [Link]

-

The Acylation of Ketones with Esters to Form β-Diketones by the Sodium Amide Method. ACS Publications. [Link]

Sources

- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 15. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice [mdpi.com]

- 17. ketosource.co [ketosource.co]

Exploring the Chemical Space of Nonanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Nonanoic acid, a nine-carbon saturated fatty acid, and its derivatives represent a burgeoning field of interest in medicinal chemistry and drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the chemical space of nonanoic acid derivatives. Moving beyond a mere recitation of facts, this document elucidates the causal relationships behind synthetic choices, provides self-validating experimental protocols, and is grounded in authoritative scientific literature. We will delve into the versatile synthetic strategies for creating a diverse library of these compounds, explore their wide-ranging biological activities, and detail the analytical methodologies crucial for their characterization. This guide is designed to be a practical and insightful resource, empowering researchers to unlock the full therapeutic potential of this promising class of molecules.

Introduction: The Rising Profile of Nonanoic Acid in Therapeutic Research

Nonanoic acid, also known as pelargonic acid, is a naturally occurring medium-chain fatty acid found in various plants and animal fats.[1][2] While traditionally used in the manufacturing of lubricants, plasticizers, and herbicides, recent scientific investigations have unveiled a spectrum of compelling biological activities, positioning nonanoic acid and its derivatives as promising candidates for therapeutic intervention in a multitude of disease areas.[1][3]

The unique physicochemical properties of the nine-carbon alkyl chain, coupled with the reactivity of the carboxylic acid headgroup, provide a versatile scaffold for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][4] This guide will navigate the key aspects of this exploration, from the laboratory bench to potential clinical applications.

Navigating the Synthetic Landscape: Crafting Diverse Nonanoic Acid Derivatives

The carboxylic acid functionality of nonanoic acid is the primary gateway to its chemical diversification. Standard organic chemistry transformations can be readily applied to generate a vast library of derivatives, including esters, amides, hydrazides, and more complex heterocyclic conjugates. The choice of synthetic route is dictated by the desired functional group and the overall stability of the target molecule.

Esterification: A Fundamental Transformation

Esterification is a cornerstone of nonanoic acid derivatization, often employed to modulate lipophilicity and improve drug-like properties. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used and efficient method.[5][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonanoic acid (1.0 eq), the desired alcohol (1.2-2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).[8]

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by distillation.

Rationale: The use of excess alcohol shifts the equilibrium towards the product side, maximizing the yield of the ester. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Amide Bond Formation: Building Blocks for Biological Activity

Amides of nonanoic acid are of particular interest due to their prevalence in biologically active molecules and their enhanced stability compared to esters.[8][9] The synthesis of amides can be achieved through various methods, including the activation of the carboxylic acid or direct coupling reactions.

A common and efficient route to amides involves the conversion of nonanoic acid to its more reactive acyl chloride derivative, nonanoyl chloride.[10][11][12]

Step 1: Preparation of Nonanoyl Chloride

Nonanoyl chloride can be synthesized by reacting nonanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[13]

Experimental Protocol:

-

Reaction Setup: In a fume hood, add nonanoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl gas.

-

Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the nonanoic acid at room temperature.

-

Reaction Conditions: Gently heat the reaction mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas ceases.

-

Purification: Distill the crude product under reduced pressure to obtain pure nonanoyl chloride.

Causality: Thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite leaving group, which is then displaced by a chloride ion to form the highly reactive acyl chloride.

Step 2: Amide Formation from Nonanoyl Chloride

Nonanoyl chloride readily reacts with primary or secondary amines to form the corresponding amides.

Experimental Protocol:

-

Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath and slowly add a solution of nonanoyl chloride (1.05 eq) in the same solvent.

-

Reaction Conditions: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Self-Validation: The purity of the synthesized amide should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry to ensure the absence of starting materials and byproducts.

Hydrazide Synthesis: A Gateway to Heterocycles

Nonanoic acid hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.[1][14][15]

-

Esterification: First, convert nonanoic acid to its methyl or ethyl ester using the Fischer esterification method described in section 2.1.

-

Hydrazinolysis: In a round-bottom flask, dissolve the nonanoic acid ester (1.0 eq) in a suitable solvent such as ethanol. Add hydrazine hydrate (N₂H₄·H₂O) in excess (3-5 eq).[15]

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product, being less soluble, may precipitate out. If not, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[16]

Expert Insight: The direct reaction of carboxylic acids with hydrazine can be sluggish and may require harsh conditions. The two-step procedure via the ester intermediate is generally more efficient and provides cleaner products.

Synthesis of Functionalized and Heterocyclic Derivatives

The true potential of the nonanoic acid scaffold lies in the synthesis of more complex derivatives. The introduction of various functional groups and heterocyclic moieties can significantly impact the biological activity.

Caption: Mechanism of HDAC6 inhibition by nonanoic acid derivatives.

Neuroprotective and Anticonvulsant Effects

Nonanoic acid has been reported to have a powerful effect in reducing hilar neuronal death with a reduced effect on seizure activity. T[17]his suggests a potential therapeutic role in neurological disorders characterized by excitotoxicity and neuronal cell death. The exact mechanism is still under investigation but may involve the modulation of inflammatory pathways in the brain.

[18][19][20]#### 3.4. Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating lipid and glucose metabolism. M[21][22]edium-chain fatty acids, including nonanoic acid, have been shown to be partial agonists for all PPAR subtypes. T[23]his suggests that nonanoic acid derivatives could be developed as therapeutic agents for metabolic disorders such as dyslipidemia and type 2 diabetes.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of synthesized nonanoic acid derivatives is paramount to ensure their purity, confirm their chemical structure, and establish a foundation for reproducible biological testing. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of nonanoic acid and its derivatives, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.

[15][24][25][26]##### Experimental Protocol: GC-MS Analysis of Nonanoic Acid Esters

-

Sample Preparation (Derivatization): Fatty acids are commonly converted to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This can be achieved by reacting the sample with a methylating agent such as boron trifluoride-methanol (BF₃-MeOH) or by acidic methanolysis. 2[25]. GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Split/splitless injector, with the temperature set to around 250°C.

-

Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

-

Carrier Gas: Helium is the most common carrier gas.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Detection: The mass spectrometer is operated in full scan mode to obtain mass spectra for compound identification or in selected ion monitoring (SIM) mode for targeted quantification.

-

[24]Validation: The analytical method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results.

[6][27][28]#### 4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For nonanoic acid derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common mode of separation.

[14][29][30][31]##### Experimental Protocol: HPLC-UV Analysis of Nonanoic Acid Derivatives

-

Sample Preparation: Samples are typically dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered through a 0.22 µm syringe filter before injection. For compounds lacking a strong chromophore, derivatization with a UV-active tag may be necessary. 2[29]. HPLC Conditions:

-

Column: A C18 or C8 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or phosphoric acid to suppress ionization) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Detector: A UV-Vis detector is used to monitor the absorbance at a specific wavelength. For nonanoic acid derivatives with a carbonyl group, detection is often performed at a low wavelength (around 210 nm). [14] * Flow Rate: A typical flow rate is 1.0 mL/min.

-

Data Presentation: Quantitative data from analytical experiments should be summarized in clearly structured tables for easy comparison of different derivatives or analytical conditions.

Conclusion and Future Directions

The chemical space of nonanoic acid derivatives offers a rich and largely untapped resource for the discovery of novel therapeutic agents. The synthetic versatility of the nonanoic acid scaffold, coupled with its diverse range of biological activities, provides a compelling platform for the development of new drugs for infectious diseases, cancer, and neurological and metabolic disorders.

Future research in this area should focus on:

-

Expansion of the Chemical Space: The synthesis and biological evaluation of novel, more complex nonanoic acid derivatives, including those incorporating diverse heterocyclic systems and functional groups.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify specific cellular targets and pathways.

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of SAR to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. *[4][13] Development of Advanced Formulations: Exploration of novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of promising nonanoic acid derivatives.

By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and analytical sciences, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of molecules.

References

- Sahin, N., Kula, I., & Erdogan, Y. (2006). Investigation of antimicrobial activities of nonanoic acid derivatives. Fresenius Environmental Bulletin, 15(2), 141-145.

-

ResearchGate. (n.d.). -Antimicrobial activity of nonanoic acid derivatives. [Download Table]. Retrieved from [Link]

-

FooDB. (2010, April 8). Compound: Nonanoic acid (FDB003306). Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Retrieved from [Link]

-

MDPI. (2020, December 24). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 26(1), 59. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Journal of Animal and Feed Sciences. (n.d.). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography*. Retrieved from [Link]

- Google Patents. (n.d.). ES2393600T3 - Method of synthesis of amino-9-nonanoic acid or its esters from unsaturated natural fatty acids.

-

PubMed. (n.d.). Synthesis and biological evaluation of novel amides of polyunsaturated fatty acids with dopamine. Retrieved from [Link]

-

PubMed Central. (2023, January 17). Natural Bioactive Molecules as Neuromedicines for the Treatment/Prevention of Neurodegenerative Diseases. Retrieved from [Link]

- Google Patents. (n.d.). CN101348427A - A Simple Synthesis Method of Isononanoyl Chloride.

-

MDPI. (n.d.). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]

-

MDPI. (2020, December 2). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Retrieved from [Link]

-

Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]

-

PubMed. (2021, September 22). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

PubMed Central. (2016, June 29). Modulation of PPAR Expression and Activity in Response to Polyphenolic Compounds in High Fat Diets. Retrieved from [Link]

-

ACS Publications. (2023, January 17). Natural Bioactive Molecules as Neuromedicines for the Treatment/Prevention of Neurodegenerative Diseases | ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). A highly efficient solvent free synthesis of hydrazides using grinding technique. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient and Scaleable Methods for ω-Functionalized Nonanoic Acids: Development of a Novel Process for Azelaic and 9-Aminononanoic Acids (Nylon-6,9 and Nylon-9 Precursors). Retrieved from [Link]

-

PubMed Central. (n.d.). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Retrieved from [Link]

-

MDPI. (n.d.). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. Retrieved from [Link]

-

National Institutes of Health. (2021, January 4). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. Retrieved from [Link]

-

Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

-

SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 23). 31.7: Drugs as Enzyme Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Retrieved from [Link]

-

National Institutes of Health. (2012, May 23). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

-

ResearchGate. (2021, October 26). (PDF) Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID). Retrieved from [Link]

-

PubMed. (2021, May 11). Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors. Retrieved from [Link]

-

PubMed. (2021, November 16). Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action. Retrieved from [Link]

-

Semantic Scholar. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

-

Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) New amides of sulphonamides: Synthesis and biological evaluation. Retrieved from [Link]

-

ACS Publications. (2021, January 4). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry | ACS Omega. Retrieved from [Link]

-

MDPI. (n.d.). Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions. Retrieved from [Link]

-

SciRP.org. (n.d.). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

-

MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

-

PubMed. (2023, August). Triglycerides of medium-chain fatty acids: a concise review. Retrieved from [Link]

Sources

- 1. Showing Compound Nonanoic acid (FDB003306) - FooDB [foodb.ca]

- 2. azolifesciences.com [azolifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pulsus.com [pulsus.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. scioninstruments.com [scioninstruments.com]

- 13. lipidmaps.org [lipidmaps.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]

- 17. Synthesis and Biological Evaluation of Novel Bufalin Derivatives | MDPI [mdpi.com]

- 18. Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 19. Exposure to nonanoic acid alters small intestinal neuroendocrine tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 20. teachmephysiology.com [teachmephysiology.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. jppres.com [jppres.com]

- 27. jafs.com.pl [jafs.com.pl]

- 28. researchgate.net [researchgate.net]

- 29. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to the Role of Ethyl-8-methyl-7-oxononanoate in Metabolic Research

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Metabolic Territory

In the intricate landscape of metabolic research, the discovery and characterization of novel molecular probes are paramount to unraveling complex biological pathways. Ethyl-8-methyl-7-oxononanoate, a structurally distinct fatty acid ester, stands at the frontier of such exploration. While direct research on this specific molecule is nascent, its constituent features—a branched-chain fatty acid backbone, a keto functional group, and an ethyl ester moiety—position it as a compelling candidate for investigating key metabolic processes. This guide, therefore, ventures into both the known and the hypothetical, providing a comprehensive framework for understanding and investigating the potential roles of this compound. By synthesizing information from related fields of study, we will illuminate its potential as a tool to probe branched-chain fatty acid metabolism, biotin biosynthesis, and cellular energy homeostasis.

Part 1: Molecular Profile and Synthesis of this compound

Chemical Identity and Properties

This compound is a C12 fatty acid ester characterized by a methyl branch at the C8 position and a ketone group at the C7 position. Its fundamental properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₃ | PubChem[1] |

| Molecular Weight | 214.30 g/mol | PubChem[1] |

| CAS Number | 126245-80-5 | PubChem[1] |

| Structure | ||

| SMILES: CCOC(=O)CCCCCC(=O)C(C)C | PubChem[1] | |

| InChI: InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3 | PubChem[1] |

Rationale for Synthesis and Investigative Use